2-(Benzyloxy)acetyl chloride
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 2-(benzyloxy)acetyl chloride often involves the use of acetyl chloride as a key reagent. Acetyl chloride is utilized in the synthesis of phosphonopeptide intermediates through a three-component condensation reaction, highlighting its versatility and reactivity in generating complex molecules (Yuan et al., 1991). Additionally, compounds analogous to 2-(benzyloxy)acetyl chloride can be prepared from reactions involving benzaldehyde and glycine, further showcasing the synthetic adaptability of related structures in forming organotin complexes with antioxidant activity (Inas et al., 2023).
Scientific Research Applications
Synthesis of Phosphonopeptides : Acetyl chloride is used in synthesizing 1-aminoalkyl- and amino(aryl)methylphosphonic acid derivatives, which are crucial in the synthesis of phosphonopeptides with P-N bonds (Yuan, Chen, & Wang, 1991).
Glycosyl Donor Applications : The compound 2-O-acetyl-3,4-di-O-benzyl-6-O-(tert-butyldiphenylsilyl)-d-glucopyranosyl chloride, related to 2-(Benzyloxy)acetyl chloride, serves as a d-glycosyl donor (Sadeh, Warren, & Jeanloz, 1983).
Acylation of Azaindoles : Acetyl chloride, including derivatives like benzoyl chloride, is effective in attaching to the 3-position of azaindoles, a critical step in chemical synthesis (Zhang et al., 2002).
Ophthalmic Applications : Benzalkonium chloride, a derivative, is notable for causing cell death and growth arrest in human conjunctival cells, impacting ocular applications (De Saint Jean et al., 1999).
Desulfitative C-Arylation : The compound is used in palladium-catalyzed desulfitative C-arylation, an important process in organic synthesis (Zhang, Zhang, Liu, & Cheng, 2011).
Ionic Liquid Catalysis : In catalysis, ionic liquids involving chloride compounds efficiently protect carbonyls under green chemistry conditions (Duan, Gu, & Deng, 2006).
Optical Sensing : The compound is used in creating optical sensors for detecting copper ions, demonstrating high selectivity and accuracy (Zhang, Peng, He, Shen, & Yu, 2006).
Synthesis of Aromatic Bisabolane Sesquiterpenes : It plays a role in the synthesis of aromatic bisabolane sesquiterpenes, highlighting its importance in pharmaceutical chemistry (Takano, Sugihara, Samizu, Akiyama, & Ogasawara, 1989).
Synthesis of Asparagine Derivatives : The compound aids in synthesizing di-N-acetylchitobiose asparagine derivatives, important in biochemical applications (Spinola & Jeanloz, 1970).
Friedel-Crafts Acetylation : It's involved in the Friedel-Crafts acetylation of benzene, a fundamental reaction in organic chemistry (Csihony, Mehdi, & Horváth, 2001).
Safety And Hazards
2-(Benzyloxy)acetyl chloride is a hazardous substance. It reacts violently with water and is flammable. Containers may explode when heated. Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . It is advised to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. It is also recommended not to breathe dust/fume/gas/mist/vapors/spray. If swallowed, rinse mouth but do not induce vomiting .
Relevant Papers Unfortunately, the retrieved sources did not provide specific papers related to 2-(Benzyloxy)acetyl chloride .
properties
IUPAC Name |
2-phenylmethoxyacetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-9(11)7-12-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QISAUDWTBBNJIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00941641 | |
Record name | (Benzyloxy)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00941641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)acetyl chloride | |
CAS RN |
19810-31-2 | |
Record name | Acetyl chloride, (benzyloxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019810312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Benzyloxy)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00941641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyloxyacetyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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